molecular formula C19H21ClN2O2 B13964049 9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride

9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B13964049
M. Wt: 344.8 g/mol
InChI Key: GEDFWBWVZJVGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fmoc-amino-pyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of 3-Fmoc-amino-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for efficient and scalable production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 3-Fmoc-amino-pyrrolidine hydrochloride is unique due to its specific structure, which allows for efficient Fmoc protection and deprotection in peptide synthesis. Its stability as a hydrochloride salt also makes it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H20N2O2.ClH/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H

InChI Key

GEDFWBWVZJVGOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Origin of Product

United States

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